

Spectrophotometric Analysis of Acid Black 2: A Technical Guide

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This in-depth technical guide provides a comprehensive overview of the spectrophotometric analysis of **Acid Black 2** (also known as Nigrosine), a synthetic dye with wide-ranging applications in various industries and scientific research. This document outlines the core principles, experimental protocols, and data presentation for the quantitative determination of **Acid Black 2** using UV-Vis spectrophotometry.

Introduction

Acid Black 2, a complex mixture of phenazine-based compounds, is utilized in histology as a biological stain for tissues and cells, in the manufacturing of inks and shoe polish, and for dyeing materials such as leather, wood, and textiles.[1][2] Given its prevalent use, accurate and reliable methods for its quantification are essential for quality control, environmental monitoring, and various research applications. UV-Visible spectrophotometry offers a rapid, cost-effective, and accessible method for determining the concentration of Acid Black 2 in aqueous solutions, based on the fundamental principle of the Beer-Lambert Law.[3][4]

Principle of Analysis

The quantitative analysis of **Acid Black 2** by spectrophotometry is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species.[4][5] The law is expressed as:



 $A = \varepsilon bc$

Where:

- A is the absorbance (unitless)
- ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹), a
 constant unique to the substance at a specific wavelength.
- b is the path length of the cuvette (typically 1 cm).
- c is the concentration of the substance (in mol L⁻¹).

By measuring the absorbance of a series of standard solutions of known concentrations, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.[3]

Quantitative Data

The key parameter for the spectrophotometric analysis of **Acid Black 2** is its wavelength of maximum absorbance (λ max). While the molar absorptivity can be experimentally determined, the λ max provides the optimal wavelength for measurement to ensure maximum sensitivity.

| Parameter | Value | Solvent |
|---|---------------------------------|---------|
| Wavelength of Maximum Absorbance (λmax) | ~570 nm | Water |
| Molar Absorptivity (ε) | To be determined experimentally | Water |

Note: The λ max of a compound can be influenced by the solvent and the pH of the solution. It is recommended to determine the λ max experimentally under the specific conditions of the analysis.

Experimental Protocol

This section details the methodology for the quantitative determination of **Acid Black 2**.



Materials and Equipment

- Acid Black 2 (analytical standard)
- Deionized or distilled water
- Volumetric flasks (e.g., 100 mL, 50 mL, 25 mL, 10 mL)
- Pipettes (e.g., 10 mL, 5 mL, 1 mL)
- UV-Vis Spectrophotometer
- Quartz or glass cuvettes (1 cm path length)

Preparation of Solutions

- 4.2.1. Stock Solution (e.g., 100 mg/L)
- Accurately weigh 10.0 mg of analytical grade Acid Black 2 powder.
- Quantitatively transfer the powder to a 100 mL volumetric flask.
- Add a small amount of deionized water to dissolve the powder completely.
- Once dissolved, dilute to the mark with deionized water.
- Stopper the flask and invert it several times to ensure a homogeneous solution.

4.2.2. Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the stock solution. The concentration range should be chosen to encompass the expected concentration of the unknown sample and to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0). An example of a dilution series is provided in the table below.



| Standard | Concentration (mg/L) | Preparation |
|----------|----------------------|--|
| 1 | 1.0 | Dilute 1.0 mL of stock solution to 100 mL |
| 2 | 2.5 | Dilute 2.5 mL of stock solution to 100 mL |
| 3 | 5.0 | Dilute 5.0 mL of stock solution to 100 mL |
| 4 | 7.5 | Dilute 7.5 mL of stock solution to 100 mL |
| 5 | 10.0 | Dilute 10.0 mL of stock solution to 100 mL |

Spectrophotometric Measurement

- Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure stable readings.
- Determination of λmax:
 - Use one of the mid-range standard solutions (e.g., 5.0 mg/L).
 - Scan the absorbance of the solution over a wavelength range of 400-800 nm, using deionized water as a blank.
 - Identify the wavelength at which the maximum absorbance occurs. This is the λmax for
 Acid Black 2.
- Calibration Curve Construction:
 - Set the spectrophotometer to the determined λmax.
 - Zero the instrument using a cuvette filled with deionized water (the blank).
 - Measure the absorbance of each of the prepared working standard solutions, starting from the lowest concentration. Rinse the cuvette with the next standard solution before filling it.



- Record the absorbance values for each concentration.
- Measurement of Unknown Sample:
 - If necessary, dilute the unknown sample with deionized water to ensure its absorbance falls within the range of the calibration curve.
 - Measure the absorbance of the prepared unknown sample at the λ max.

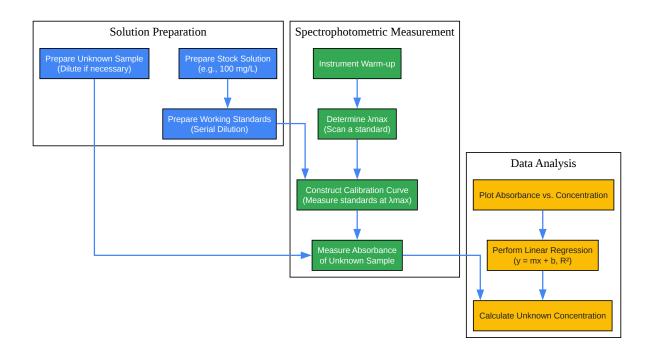
Data Analysis

- Calibration Curve: Plot a graph of absorbance (y-axis) versus concentration (x-axis) for the standard solutions.
- Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²). The R² value should be close to 1.0 (typically > 0.99) for a good linear fit.
- Calculation of Unknown Concentration: Use the equation of the calibration curve to calculate
 the concentration of Acid Black 2 in the unknown sample. If the sample was diluted,
 remember to multiply the calculated concentration by the dilution factor to obtain the original
 concentration.
- Determination of Molar Absorptivity (ε): The molar absorptivity can be calculated from the slope of the calibration curve (m), the molecular weight of **Acid Black 2**, and the path length of the cuvette (b).

Workflow Diagram

The following diagram illustrates the experimental workflow for the spectrophotometric analysis of **Acid Black 2**.





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